
(r)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate
Overview
Description
(R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate (CAS: 1374985-05-3) is a chiral intermediate critical for synthesizing antidiabetic drugs, particularly dipeptidyl peptidase-4 (DPP-4) inhibitors like sitagliptin analogs . Its molecular formula is C11H13ClF3NO2 (hydrochloride salt form), with a molecular weight of 283.67 g/mol and a purity of 98% . The compound exists as a solid at room temperature and is synthesized via enzymatic transamination using engineered biocatalysts such as TR2E2 PluriZyme, which converts methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate into the (R)-configured amino derivative with high efficiency (kcat: 69.49 min⁻¹) . This stereospecificity is crucial for its bioactivity, as the R-configuration enhances binding affinity to therapeutic targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,5-trifluorobenzaldehyde and methyl acrylate.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 2,4,5-trifluorobenzaldehyde and methyl acrylate in the presence of a base such as sodium hydroxide.
Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the corresponding alcohol.
Amination: The alcohol is then converted to the amine through an amination reaction using reagents such as ammonia or an amine source.
Esterification: Finally, the amine is esterified with methanol in the presence of an acid catalyst to yield ®-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to yield corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: The amino group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted amines.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
®-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is employed in studies investigating enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and specialty chemicals.
Chemical Research: The compound is utilized in the development of new synthetic methodologies and reaction mechanisms.
Mechanism of Action
The mechanism of action of ®-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to neurotransmission, enzyme inhibition, and signal transduction.
Comparison with Similar Compounds
The following structurally related compounds are compared based on ester modifications , substituents , and biological applications :
Structural and Functional Analogues
Table 1: Key Properties of (R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate and Analogues
Research Findings and Clinical Potential
- Hypoglycemic Efficacy : BHF reduces blood glucose levels in diabetic mice at 10 mg/kg, with 40 mg/kg achieving superior results to metformin (p < 0.05) .
- Thermostability : TR2E2 PluriZyme retains >80% activity after 24 hours at 60°C, enabling scalable production of the target compound .
- Chirality Matters : The (R)-enantiomer exhibits significantly higher bioactivity than the (S)-form, underscoring the importance of stereochemical control .
Biological Activity
(R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate, with the CAS number 1374985-05-3, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 283.67 g/mol
- Structural Characteristics : The compound features a trifluorophenyl group which is known to influence its biological activity significantly.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antitumor Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects on various cancer cell lines. It may induce apoptosis through the modulation of reactive oxygen species (ROS) and the inhibition of key survival pathways.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in vitro and in vivo, suggesting a role in treating inflammatory diseases.
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells against oxidative stress, which is crucial in neurodegenerative diseases.
The mechanisms underlying the biological activities of this compound involve several biochemical pathways:
- Keap1/Nrf2 Pathway : The compound may activate the Nrf2 pathway, enhancing cellular defense against oxidative stress and inflammation.
- Apoptotic Pathways : It appears to modulate apoptotic signaling pathways by influencing the expression of pro-apoptotic and anti-apoptotic proteins.
- Cytokine Modulation : Reduction in pro-inflammatory cytokines has been noted, indicating potential therapeutic applications in autoimmune conditions.
Data Table: Summary of Biological Activities
Biological Activity | Effect | Mechanism |
---|---|---|
Antitumor | Cytotoxicity in cancer cell lines | Induction of apoptosis via ROS modulation |
Anti-inflammatory | Reduced inflammation markers | Inhibition of cytokine production |
Neuroprotective | Protection against oxidative stress | Activation of Nrf2 pathway |
Case Studies
-
Antitumor Efficacy :
A study evaluated the effects of this compound on breast cancer cells. Results indicated a significant reduction in cell viability and increased apoptosis rates compared to control groups. The study highlighted the compound's ability to downregulate c-FLIPL, contributing to enhanced cell death mechanisms. -
Anti-inflammatory Effects :
In an animal model of arthritis, administration of this compound resulted in decreased levels of inflammatory cytokines such as TNF-alpha and IL-6. Histological analysis showed reduced joint swelling and damage. -
Neuroprotection :
Research involving neuronal cell cultures exposed to oxidative stress demonstrated that this compound significantly improved cell survival rates. The mechanism was linked to the upregulation of antioxidant enzymes through Nrf2 activation.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of (R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate critical for its handling in laboratory settings?
- Molecular Formula : C₁₁H₁₂F₃NO₂; Molecular Weight : 247.21 g/mol; CAS No. : 1253055-92-3 .
- Key Properties :
- Density : 1.3 ± 0.1 g/cm³ .
- Boiling Point : 316.0 ± 42.0 °C (at 760 mmHg) .
- LogP : 1.85 (indicative of moderate lipophilicity) .
- Solubility : Sparingly soluble in water at 25°C; readily dissolves in polar organic solvents (e.g., ethanol, DMSO) .
Q. What synthetic routes are commonly employed to prepare this compound?
- Asymmetric Hydrogenation : A ruthenium-catalyzed enantioselective hydrogenation of enamine esters yields the (R)-enantiomer with 97% yield and 99% enantiomeric excess (ee) . Key steps include:
- Use of chiral Ru catalysts to control stereochemistry.
- Purification via recrystallization or chromatography to achieve >98% purity.
Q. How is this compound utilized as an intermediate in pharmaceutical synthesis?
- Role in Sitagliptin Synthesis : The compound is a critical chiral intermediate for Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in diabetes treatment .
- Functional Groups : The trifluorophenyl moiety enhances metabolic stability, while the ester group facilitates downstream modifications (e.g., hydrolysis to carboxylic acid derivatives) .
Advanced Research Questions
Q. How can enantioselectivity be optimized in the asymmetric hydrogenation of enamine esters to synthesize the (R)-enantiomer?
- Catalyst Selection : Chiral Ru complexes (e.g., Josiphos ligands) improve enantioselectivity by stabilizing transition states via π-π interactions with the trifluorophenyl group .
- Reaction Conditions :
- Pressure : 50–100 bar H₂ for optimal conversion.
- Temperature : 40–60°C to balance reaction rate and catalyst stability.
- Post-Reaction Analysis : Monitor ee via chiral HPLC (e.g., Chiralpak AD-H column) .
Q. What analytical methods are recommended to resolve impurities or byproducts during synthesis?
- HPLC-MS : Use reverse-phase C18 columns with trifluoroacetic acid (TFA) in the mobile phase to separate stereoisomers and detect trace impurities (e.g., methyl 3-oxo derivatives) .
- NMR Spectroscopy : ¹⁹F NMR is critical for verifying the integrity of the trifluorophenyl group, as fluorine signals are highly sensitive to electronic environments .
Q. How do structural modifications (e.g., salt formation) impact the compound’s stability and solubility?
- Hydrochloride Salt : Formation of this compound hydrochloride (CAS 1374985-05-3) improves water solubility and crystallinity, facilitating purification .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to assess hydrolytic stability of the ester group under varying pH conditions .
Q. What strategies address contradictory data in reaction yields or enantiomeric excess across studies?
- Root-Cause Analysis :
- Catalyst Purity : Trace metals in catalysts can reduce ee; use ICP-MS to verify ligand-metal ratios .
- Substrate Quality : Ensure enamine esters are free of ketone impurities (e.g., via GC-MS) to avoid side reactions .
- Statistical DoE : Apply Design of Experiments (DoE) to optimize parameters like H₂ pressure, solvent polarity, and catalyst loading .
Q. Methodological Guidelines
-
Safety Protocols :
-
Scale-Up Considerations :
Properties
IUPAC Name |
methyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-17-11(16)4-7(15)2-6-3-9(13)10(14)5-8(6)12/h3,5,7H,2,4,15H2,1H3/t7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFWTEYDIPQVSG-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC1=CC(=C(C=C1F)F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](CC1=CC(=C(C=C1F)F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881995-69-3 | |
Record name | (R)-Sitagliptin methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881995693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-SITAGLIPTIN METHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5P7N9X4XU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.